6-Nitroquinolin-4(3h)-one
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Overview
Description
6-nitroquinolin-4(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitroquinolin-4(1H)-one typically involves the nitration of quinolin-4(1H)-one. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for 6-nitroquinolin-4(1H)-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
6-nitroquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 6-aminoquinolin-4(1H)-one.
Substitution: Various substituted quinolin-4(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-nitroquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 6-nitroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-nitroquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2 |
InChI Key |
LNTXADAGZCZXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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